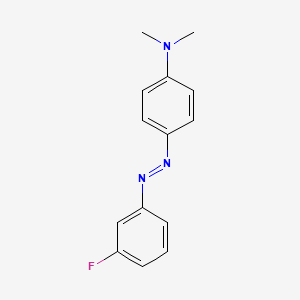

4-(Dimethylamino)-3'-fluoroazobenzene

Description

Overview of Azobenzene (B91143) Derivatives in Molecular Sciences

Azobenzene and its derivatives are a class of chemical compounds characterized by two phenyl rings connected by a nitrogen double bond (N=N). This central azo linkage is the key to their remarkable photochromic properties. Upon irradiation with light of a specific wavelength, typically in the UV or visible range, the molecule can switch between a thermally stable trans isomer and a metastable cis isomer. This reversible photoisomerization induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, making azobenzenes ideal candidates for molecular switches. nih.govresearchgate.net

The versatility of azobenzene chemistry allows for the synthesis of a vast library of derivatives with tailored properties. By introducing different functional groups at various positions on the phenyl rings, scientists can fine-tune the compound's absorption wavelengths, the thermal stability of the cis isomer, and its solubility, thereby optimizing it for specific applications. researchgate.netacs.org

Significance of Photoresponsive Chromophores in Advanced Materials and Systems

Photoresponsive chromophores, such as azobenzene derivatives, are at the heart of developing "smart" materials that can respond to external light stimuli. The ability to control molecular shape and properties with light has profound implications for various fields. In materials science, these molecules have been incorporated into polymers to create photo-responsive gels, elastomers, and liquid crystals. mdpi.com These materials can exhibit macroscopic changes in shape, viscosity, or optical properties upon light irradiation.

Furthermore, the precise and non-invasive nature of a light trigger makes photoresponsive chromophores valuable in photonics for applications like optical data storage, where information can be written and erased at the molecular level. nih.gov In the realm of nanotechnology, they are being explored for the construction of molecular machines and light-driven actuators.

Rationale for Dedicated Research on 4-(Dimethylamino)-3'-fluoroazobenzene

The specific focus on this compound stems from the strategic placement of its functional groups, which is intended to modulate its electronic and photophysical properties in a targeted manner. The 4-(dimethylamino) group is a strong electron-donating group, which typically red-shifts the absorption spectrum of the azobenzene core, allowing for isomerization with visible light.

The introduction of a fluorine atom at the 3'- (or meta) position of the second phenyl ring is a key aspect of this molecule's design. Halogen substitution, particularly with the highly electronegative fluorine atom, is a known strategy to influence the electronic properties of the aromatic rings. While ortho-fluorination has been extensively studied for its ability to prolong the thermal half-life of the cis-isomer, meta-substitution is employed to subtly alter the electronic distribution and stability of the molecule's isomers. mdpi.comresearchgate.net Research into meta-substituted azobenzenes aims to understand how these more distant electronic perturbations affect the photoswitching dynamics and thermal relaxation processes. mdpi.com The investigation of this compound, therefore, contributes to a deeper understanding of structure-property relationships in this important class of molecular photoswitches.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its identification and for predicting its behavior in various chemical environments.

| Property | Value |

| Molecular Formula | C₁₄H₁₄FN₃ |

| Molecular Weight | 243.28 g/mol |

| IUPAC Name | 4-[(E)-(3-fluorophenyl)diazenyl]-N,N-dimethylaniline |

| Synonyms | 3'-Fluoro-4-(dimethylamino)azobenzene, p-[(m-Fluorophenyl)azo]-N,N-dimethylaniline |

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction, a classic method for the formation of azo compounds. This process involves two main steps:

Diazotization: The synthesis begins with the diazotization of 3-fluoroaniline (B1664137). This reaction is carried out in an acidic solution, usually with hydrochloric acid, and at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. Sodium nitrite (B80452) is added to the solution to convert the primary amine group of 3-fluoroaniline into a diazonium group (-N₂⁺).

Azo Coupling: The resulting 3-fluorobenzenediazonium salt is then reacted with N,N-dimethylaniline. The dimethylamino group is a strong activating group, directing the electrophilic diazonium salt to couple at the para position of the N,N-dimethylaniline ring. This coupling reaction forms the characteristic azo bond (-N=N-) and yields the final product, this compound.

3-fluoroaniline + NaNO₂ + 2HCl → 3-fluorobenzenediazonium chloride + NaCl + 2H₂O

3-fluorobenzenediazonium chloride + N,N-dimethylaniline → this compound + HCl

Research Findings and Spectroscopic Analysis

While detailed photophysical data for this compound is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from the analysis of its structural components and related compounds.

The UV-Visible absorption spectrum of azobenzene derivatives is characterized by two main absorption bands:

An intense π-π* transition band, typically found in the UV region.

A weaker n-π* transition band, located at longer wavelengths in the visible region.

The presence of the electron-donating dimethylamino group at the 4-position is known to cause a significant bathochromic (red) shift of the π-π* band, often extending it into the visible part of the spectrum. The fluorine atom at the 3'-position, being an electron-withdrawing group, is expected to have a more subtle influence on the absorption maxima compared to substitution at the ortho or para positions. Its effect is primarily inductive, modulating the electron density of the adjacent phenyl ring. mdpi.com

Further research would be necessary to fully characterize the photophysical properties of this compound, including its absorption maxima in different solvents, the quantum yields of its photoisomerization, and the thermal half-life of its cis-isomer. Such studies would provide valuable data for comparing its performance with other halogenated and non-halogenated azobenzene derivatives and for assessing its potential in various applications. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

332-54-7 |

|---|---|

Molecular Formula |

C14H14FN3 |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

4-[(3-fluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H14FN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 |

InChI Key |

QPSNWMWKJWYOMD-WUKNDPDISA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(Dimethylamino)-3'-fluoroazobenzene |

Origin of Product |

United States |

Photochemistry and Photoisomerization Dynamics of 4 Dimethylamino 3 Fluoroazobenzene

Fundamental Photoisomerization Mechanisms

The photoisomerization of azobenzenes is a complex process that involves the transition from the stable E isomer to the metastable Z isomer upon absorption of a photon, and the reverse process, which can be triggered by light or heat. The precise pathway of this isomerization is highly dependent on the nature of the electronic excited state involved and the substitution pattern on the azobenzene (B91143) core.

The E-Z isomerization of azobenzene derivatives is generally understood to proceed through one of two primary mechanisms: rotation or inversion. The rotational pathway involves the torsion of the N=N double bond in the excited state, leading to a perpendicular geometry from which it can decay to either the E or Z isomer. The inversional pathway, on the other hand, involves a planar or near-planar transition state where one of the nitrogen atoms undergoes a change in hybridization, allowing for the isomerization to occur.

For many azobenzene derivatives, computational studies have shown that photoisomerization is initiated by the population of the bright S2 (π-π) state, followed by a rapid internal conversion to the S1 (n-π) surface. The system then relaxes along the S1 potential energy surface, primarily through rotation around the azo dihedral angle, towards a conical intersection with the ground state (S0). This crossing point is located near a transition state that connects the E and Z geometries on the ground state, allowing for the completion of the isomerization process. The presence of electron-donating groups, such as the dimethylamino group in 4-(dimethylamino)-3'-fluoroazobenzene, can influence the energies of the excited states and thus the preferred isomerization pathway.

The debate between rotational and inversional mechanisms is a long-standing topic in azobenzene photochemistry. The operative mechanism can be influenced by factors such as solvent polarity and the electronic nature of the substituents. For "push-pull" azobenzenes, which feature both an electron-donating and an electron-withdrawing group, the inversion mechanism is often considered to be more significant, particularly for the thermal Z-to-E isomerization.

In the case of this compound, the dimethylamino group acts as a strong electron-donating group (a "push" substituent), while the fluorine atom has a mild electron-withdrawing effect. The electronic character of the substituents can stabilize or destabilize the transition states of the rotational and inversional pathways to different extents. For instance, substituents that favor a more polarized excited state may lower the barrier for the inversional pathway. The exact contribution of each mechanism to the photoisomerization of this compound would require detailed computational modeling and ultrafast spectroscopic studies, which are not extensively available for this specific compound. However, based on studies of similar amino-substituted azobenzenes, it is likely that the rotational pathway plays a significant role in the photo-induced E-to-Z isomerization.

More recent and sophisticated computational models suggest that the photoisomerization of some azobenzene derivatives may not follow a purely rotational or inversional pathway, but rather a mixed mechanism. For example, studies on the analogous compound 4-nitro-4′-dimethylamino-azobenzene have proposed a reaction mechanism that involves an initial dilation of the CNN bond angle, followed by rapid movement along the CCNN, CNNC, and NNCC torsional coordinates. rsc.org This complex motion constitutes a mixed inversion-rotation mechanism. Such a pathway highlights the multi-dimensional nature of the excited-state potential energy surface and the intricate interplay of different molecular motions during the isomerization process. It is plausible that this compound also follows a similarly complex, mixed-character pathway, though specific research is needed for confirmation.

Excited State Properties and Energy Dissipation

The photochemistry of this compound is intrinsically linked to the properties of its electronic excited states and the dynamics of transitions between them. The absorption of light promotes the molecule to an excited state, and the subsequent relaxation and energy dissipation pathways determine the outcome of the photochemical reaction.

Like other azobenzene derivatives, this compound possesses a ground state (S0) and a series of singlet (S1, S2, ...) and triplet (T1, T2, ...) excited states. The lowest energy singlet excited state, S1, typically corresponds to an n-π* transition, which involves the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital of the N=N bond. The S2 state is usually of π-π* character, resulting from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The relative energies of these states are crucial for the photochemistry of the molecule. The introduction of the electron-donating dimethylamino group at the 4-position is known to lower the energy of the π-π* transition, often causing the S1 and S2 states to be closer in energy compared to unsubstituted azobenzene. The fluorine substituent at the 3'-position can also modulate the energies of these states through its inductive and mesomeric effects. Triplet states are generally not considered to play a major role in the direct photoisomerization of most azobenzenes due to efficient singlet-state pathways and low intersystem crossing yields.

Table 1: Representative Excited State Energy Levels for Substituted Azobenzenes (Note: Data for the specific target compound is not available; this table presents typical values for related compounds to illustrate the concepts.)

| Compound | S1 (n-π) Energy (eV) | S2 (π-π) Energy (eV) | S2-S1 Gap (eV) |

|---|---|---|---|

| Azobenzene | ~2.8 | ~3.5 | ~0.7 |

| 4-Aminoazobenzene (B166484) | ~2.7 | ~3.2 | ~0.5 |

The UV-visible absorption spectrum of azobenzene derivatives is characterized by two main absorption bands corresponding to the S0 → S1 (n-π) and S0 → S2 (π-π) transitions. The n-π* transition is symmetry-forbidden and therefore has a low molar absorptivity, appearing as a weak band in the visible region. The π-π* transition is symmetry-allowed and gives rise to a strong absorption band in the UV region.

For this compound, the strong electron-donating effect of the dimethylamino group causes a significant red-shift of the π-π* band, moving it closer to the visible region. This can lead to an overlap between the n-π* and π-π* absorption bands. researchgate.net This spectral overlap is a characteristic feature of "push-pull" and amino-substituted azobenzenes and has important implications for their photochemistry. It allows for the excitation into the S2 state with visible light, which is often desirable for biological applications.

Following excitation to the S2 (π-π) state, the molecule typically undergoes a very rapid, sub-picosecond internal conversion to the S1 (n-π) state. The photoisomerization then proceeds on the S1 potential energy surface as described earlier. The efficiency of this process, quantified by the photoisomerization quantum yield, is influenced by the dynamics of these electronic transitions and the competition with other deactivation pathways such as fluorescence and non-radiative decay back to the E-isomer ground state.

Table 2: Typical Spectroscopic Data for Amino-Substituted Azobenzenes (Note: Data for the specific target compound is not available; this table presents representative values for related compounds.)

| Compound | λmax (π-π) (nm) | λmax (n-π) (nm) | Molar Absorptivity (π-π*) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 4-(Dimethylamino)azobenzene | ~410 | ~470 | ~25,000 |

| 4-Aminoazobenzene | ~390 | ~460 | ~20,000 |

Scientific Data on the Photochemistry of this compound Not Found

Following a comprehensive search of available scientific literature, specific experimental data required to detail the photochemistry and photoisomerization dynamics of the chemical compound This compound could not be located. While the broader class of azobenzene derivatives has been extensively studied, research focusing specifically on the photophysical and photochemical properties of the 3'-fluoro isomer of 4-(dimethylamino)azobenzene does not appear to be publicly available.

The user's request specified a detailed article covering several key aspects of the compound's behavior upon exposure to light, including ultrafast photophysical processes, photoisomerization kinetics and efficiency, and thermal isomerization. These properties are known to be highly sensitive to the specific substitution pattern on the azobenzene core. The placement and nature of substituent groups, such as the dimethylamino and fluoro groups in this case, significantly influence the electronic structure and, consequently, the rates and efficiencies of both light-induced and thermal isomerization processes.

General principles of azobenzene photochemistry involve the reversible transformation between a thermally stable trans (or E) isomer and a metastable cis (or Z) isomer. This process is initiated by the absorption of light, which excites the molecule to a higher electronic state. The subsequent relaxation back to the ground state can lead to either the original trans form or the cis form. The efficiency of this process is quantified by the photoisomerization quantum yield. Upon irradiation, a mixture of the two isomers is typically formed, reaching a photostationary state (PSS) where the rates of forward and reverse photoisomerization are equal. The less stable cis isomer can also revert to the trans form thermally in the dark, and the rate of this relaxation is a crucial characteristic of the specific azobenzene derivative.

However, without dedicated experimental studies on this compound, it is not possible to provide scientifically accurate, quantitative data for the following requested sections:

Thermal Isomerization (Cis-to-Trans Relaxation) of this compound

Kinetic Analysis of Thermal Relaxation Rates:Quantitative data on the rate of cis-to-trans thermal isomerization.

Extrapolation from other similar, but distinct, azobenzene derivatives would be speculative and would not meet the required standard of scientific accuracy for the specific compound . Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data.

Quantification of Isomerization Barriers and Activation Energies

The thermal Z→E isomerization is a crucial characteristic of an azobenzene switch, defining the stability of the metastable Z-isomer and its lifetime in the absence of light. This process is governed by an activation energy barrier (Ea), which must be overcome for the molecule to return to its more stable E-form. The isomerization can proceed via two primary mechanisms: a rotation around the N=N bond or an inversion through a semi-linear transition state.

The activation energies for thermal Z→E isomerization of various substituted azobenzenes highlight these mechanistic differences. The presence of a strong push-pull system generally lowers the activation barrier for rotation, leading to faster thermal relaxation compared to non-push-pull azobenzenes.

| Compound | Activation Energy (Ea) | Typical Solvent(s) | Isomerization Mechanism | Reference |

|---|---|---|---|---|

| Azobenzene | ~90-100 kJ/mol | Various Organic Solvents | Inversion | nih.gov |

| 4-Methoxyazobenzene | 84–104 kJ/mol | Conventional Solvents | Rotation | nih.gov |

| 4-(N-maleimido)azobenzene | ~75.5 kJ/mol (18.06 kcal/mol) | Polymer Film | Not Specified | researchgate.net |

| 4-Dimethylamino-4'-nitroazobenzene | Highly Solvent Dependent | Various Organic Solvents | Rotation | researchgate.net |

This table presents data for analogous compounds to infer the properties of this compound.

Influence of Solvent Polarity and Substituent Effects on Thermal Stability

The thermal stability of the Z-isomer of a push-pull azobenzene is critically influenced by its environment, particularly the polarity of the solvent. For this compound, the rotational mechanism for thermal Z→E isomerization proceeds through a transition state with significant charge separation, making it far more polar than the Z-isomer ground state. longdom.org Consequently, polar solvents stabilize this transition state more effectively than the ground state, lowering the activation energy and accelerating the rate of thermal relaxation. nih.govresearchgate.net This effect is a hallmark of push-pull azobenzenes; studies on 4-aminoazobenzene and 4-anilino-4'-nitroazobenzene have demonstrated markedly accelerated isomerization rates in polar solvents compared to nonpolar ones. nih.govresearchgate.net

Substituent effects are paramount in defining thermal stability.

Electron-Donating Groups (EDGs): The powerful electron-donating 4-dimethylamino group is the primary driver for the rotational pathway. It increases the electron density on the azo bridge, facilitating the N=N bond rotation.

Strategies for Modulating Photochemical Performance

Optimizing azobenzene photoswitches for specific applications requires fine-tuning their photochemical properties, such as absorption wavelengths, quantum yields, and isomer stability. This is achieved through strategic chemical modifications and the exploration of alternative excitation pathways.

Impact of Ortho-Fluorination and Electron-Donating/Withdrawing Groups on Photochemistry

The placement of substituents dramatically alters photochemical behavior. While ortho-fluorination is a widely used strategy to increase the thermal half-life of the Z-isomer and achieve separation of the E and Z isomers' n→π* absorption bands, it is important to note that this compound possesses a meta'-fluoro group. researchgate.net The primary influence on this molecule's photochemistry stems from its push-pull nature.

The combination of the strong EDG at the 4-position (dimethylamino) and the EWG at the 3'-position (fluoro) creates a significant charge-transfer (CT) character in the molecule's electronic structure. This has a pronounced effect on the π→π* transition, typically causing a bathochromic (red) shift in the absorption maximum compared to unsubstituted azobenzene. mdpi.com This red-shift is advantageous for applications where visible-light activation is desired, avoiding the use of potentially damaging UV radiation. The meta'-position of the fluorine atom results in a less direct electronic conjugation compared to a para'-substituent, but it still effectively breaks the molecule's symmetry and establishes the push-pull character necessary to modulate the photochemical properties.

Exploration of Indirect Excitation Mechanisms: Two-Photon Excitation, Triplet Sensitization, and Photoinduced Electron Transfer

To further enhance the utility of azobenzene photoswitches, particularly for biological applications, indirect excitation methods are employed to shift the activation wavelength into the near-infrared (NIR) or to utilize different electronic states.

Two-Photon Excitation (TPE): This nonlinear optical process involves the near-simultaneous absorption of two lower-energy photons (e.g., in the NIR range) to reach the same excited state achieved by one higher-energy (e.g., UV-Vis) photon. TPE offers key advantages, including deeper light penetration into scattering media like biological tissue and inherent 3D spatial resolution, as the process is confined to the focal point of a high-intensity laser. Azobenzene derivatives, including push-pull systems, are viable candidates for TPE-induced isomerization.

Triplet Sensitization: Isomerization can be induced by transferring energy from an excited triplet-state sensitizer (B1316253) molecule to the azobenzene. If the triplet energy of the sensitizer is sufficient, it can populate the azobenzene's triplet state, leading to isomerization. This strategy can effectively red-shift the functional wavelength of switching into the visible or NIR, depending on the absorption properties of the chosen sensitizer. For azobenzenes, triplet-sensitized Z→E isomerization is often highly efficient.

Photoinduced Electron Transfer (PET): PET involves the transfer of an electron between an excited photoswitch and a donor or acceptor molecule. This process can compete with or facilitate isomerization. The efficiency of PET is sensitive to the geometry of the azobenzene, and it has been noted that the nonplanar geometry of the Z-isomer can inhibit PET processes that are favorable in the planar E-isomer.

Role of Hole Catalysis in Z→E Azobenzene Isomerization

A powerful and efficient method for triggering the Z→E isomerization of electron-rich azobenzenes is hole catalysis. researchgate.net This mechanism does not rely on light to directly excite the bulk of the Z-isomers. Instead, a substoichiometric amount of the Z-isomer is oxidized to its radical cation form (a "hole"), either electrochemically or by using a chemical oxidant. researchgate.net

The resulting radical cation of the Z-azobenzene has a dramatically lower energy barrier for rotation around the N=N bond compared to its neutral parent molecule. researchgate.net After this rapid isomerization to the E-radical cation, it can abstract an electron from a neighboring neutral Z-isomer. This regenerates the neutral E-azobenzene and transfers the "hole" to a new Z-molecule, initiating a catalytic chain reaction that rapidly converts the bulk sample to the E-form. researchgate.net Given its potent electron-donating dimethylamino group, this compound is an ideal substrate for this highly efficient, wavelength-independent isomerization pathway.

Computational and Theoretical Investigations of 4 Dimethylamino 3 Fluoroazobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific data for 4-(Dimethylamino)-3'-fluoroazobenzene is unavailable, studies on similar donor-acceptor azobenzenes provide a framework for how such an analysis would be conducted.

Density Functional Theory (DFT) for Ground State Molecular Geometries and Energetics

DFT calculations are the standard for determining the optimized ground-state geometries and relative energies of the trans and cis isomers of azobenzene (B91143) derivatives. For a hypothetical study on this compound, DFT would be used to predict bond lengths, bond angles, and dihedral angles for both isomers. The energy difference between the optimized trans and cis structures would also be calculated to determine their relative stability. For typical azobenzenes, the trans isomer is thermodynamically more stable than the cis isomer.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra and Excited State Characterization

TD-DFT is a powerful tool for calculating the electronic absorption spectra of molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of both the trans and cis isomers. The nature of the excited states, including their energies and oscillator strengths, would also be characterized. In push-pull azobenzenes, the π→π* transition is often red-shifted into the visible region of the spectrum. nih.gov

Calculation of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO)

The Molecular Electrostatic Potential (MEP) surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atoms and the fluorine atom, and a positive potential on the phenyl ring attached to the dimethylamino group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions and reactivity of the molecule. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties. In a push-pull system like the one , the HOMO is typically localized on the electron-donating part of the molecule (dimethylamino-phenyl group), while the LUMO is localized on the electron-accepting part (fluoro-azophenyl group).

Prediction of Non-Linear Optical (NLO) Properties, including Polarizability and Hyperpolarizability

Push-pull azobenzenes are of interest for their non-linear optical (NLO) properties. worldscientific.com Computational methods can be used to calculate the static and dynamic polarizability (α) and first hyperpolarizability (β) of this compound. These calculations would provide a theoretical measure of the molecule's potential for use in NLO applications. The magnitude of the hyperpolarizability is strongly influenced by the intramolecular charge transfer characteristics of the molecule.

Advanced Simulation and Modeling of Isomerization Dynamics

The photoisomerization of azobenzene and its derivatives is a key feature that drives many of their applications.

Mapping of Potential Energy Surfaces (PES) for Trans-Cis Interconversion

A critical aspect of understanding the isomerization mechanism is the mapping of the potential energy surfaces (PES) for the ground and excited states along the relevant reaction coordinates, such as the CNNC dihedral angle (rotation) and the CNN bond angles (inversion). nih.govacs.org For this compound, these calculations would reveal the energy barriers for the trans to cis and cis to trans isomerization in both the ground and excited states. The presence and location of conical intersections between the excited and ground state surfaces are crucial for understanding the efficiency of the photochemical process. nih.gov Studies on other substituted azobenzenes have shown that both rotation and inversion pathways can be operative, with the preferred mechanism depending on the nature of the substituents and the electronic state. acs.orgresearchgate.net

Nonadiabatic Molecular Dynamics Simulations for Ultrafast Processes

Nonadiabatic molecular dynamics (NAMD) simulations are a powerful tool for investigating the ultrafast photochemical processes in azobenzene derivatives, such as photoisomerization. These simulations can provide detailed insights into the excited-state dynamics, including the timescales of electronic transitions and the specific molecular motions that lead to isomerization. However, a specific NAMD study on this compound, detailing its ultrafast processes, has not been identified in the surveyed literature. General studies on other substituted azobenzenes suggest that the presence of both an electron-donating group (dimethylamino) and an electron-withdrawing group (fluoro) would likely influence the energies of the excited states and the conical intersections that govern the isomerization pathways.

Transition State (TS) Theory and Intersystem Crossing (ISC) Calculations for Thermal Pathways

The thermal relaxation of the cis isomer of azobenzene derivatives back to the more stable trans form is a critical parameter for their application as molecular switches. Transition State (TS) Theory is commonly employed to calculate the activation energy and predict the rate of this thermal isomerization. Furthermore, for some azobenzene derivatives, intersystem crossing (ISC) to a triplet potential energy surface can provide an alternative, often faster, pathway for thermal isomerization. Current time information in Delhi, IN.acs.org

While these theoretical approaches are well-established for the study of azobenzenes, specific calculations detailing the transition states and the potential role of intersystem crossing for this compound are not available. Such calculations would be crucial to understanding its thermal stability and half-life. A hypothetical table of calculated values is presented below to illustrate the type of data that would be generated from such a study.

Table 1: Hypothetical Transition State and Intersystem Crossing Data for this compound (Note: The following data is illustrative and not based on published research.)

| Parameter | Calculated Value | Method |

|---|---|---|

| Activation Energy (Ea) for Thermal Isomerization | Value not available | DFT (e.g., B3LYP/6-31G) |

| Enthalpy of Activation (ΔH‡) | Value not available | Transition State Theory |

| Entropy of Activation (ΔS‡) | Value not available | Transition State Theory |

| Gibbs Free Energy of Activation (ΔG‡) | Value not available | Transition State Theory |

| S0-T1 Intersystem Crossing Barrier | Value not available* | Spin-Orbit Coupling Calculations |

In Silico Screening and Predictive Modeling for Photoswitch Design

The rational design of photoswitches with desired properties, such as specific absorption wavelengths and thermal half-lives, is a major goal in materials science and photopharmacology. nih.govresearchgate.net In silico screening and predictive modeling, including the use of machine learning, are becoming increasingly important tools in this endeavor. semanticscholar.org

Application of Machine Learning Potentials for Predicting Thermal Half-Lives and Isomerization Barriers

Machine learning (ML) potentials, trained on large datasets of quantum mechanical calculations, have emerged as a promising approach for rapidly and accurately predicting the properties of new molecules. researchgate.netnih.gov For azobenzene derivatives, ML models can be used to predict thermal half-lives and isomerization barriers based on the molecular structure. This allows for the high-throughput screening of virtual libraries of compounds to identify candidates with optimal characteristics.

While these methods are powerful, their application to this compound has not been specifically reported. A predictive model would require training on a dataset that includes molecules with similar substitution patterns to ensure accuracy. The table below illustrates the kind of predictions that could be made for this compound if a suitable ML model were available.

Table 2: Hypothetical Machine Learning Predictions for this compound (Note: The following data is illustrative and not based on published research.)

| Property | Predicted Value | Machine Learning Model |

|---|---|---|

| Thermal Half-life (τ1/2) | Value not available | Neural Network Potential |

| Photoisomerization Quantum Yield (Φ) | Value not available | Random Forest Regression |

| n→π* Absorption Wavelength (λmax) | Value not available | Gradient Boosting Regression |

| π→π* Absorption Wavelength (λmax) | Value not available | Gradient Boosting Regression |

Development of Rational Design Principles for Optimized Azobenzene Photoswitches

The development of rational design principles for azobenzene photoswitches is an active area of research. nih.govresearchgate.net These principles are derived from a combination of experimental data and computational studies on a wide range of azobenzene derivatives. They provide guidelines on how different substituents and their positions on the azobenzene core affect the molecule's photochemical properties.

For this compound, the interplay between the electron-donating dimethylamino group and the weakly electron-withdrawing fluoro group at the 3'-position would be of particular interest. General principles suggest that the dimethylamino group would red-shift the π→π* transition, while the fluoro substituent's effect would be more subtle, potentially influencing the thermal half-life and the quantum yields of photoisomerization. However, without specific studies on this compound, these remain general expectations rather than confirmed findings.

Advanced Characterization Techniques for Probing 4 Dimethylamino 3 Fluoroazobenzene

Spectroscopic Techniques for Isomerization and Structural Analysis

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two of the most powerful and widely employed techniques for the detailed characterization of azobenzene (B91143) derivatives. These methods allow for the determination of isomeric purity, the study of conformational changes, the monitoring of photoisomerization, and the resolution of electronic transitions.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For photoswitchable compounds, it provides detailed information on the distinct chemical environments of the nuclei in each isomeric state.

The purity of the trans and cis isomers of 4-(Dimethylamino)-3'-fluoroazobenzene can be quantitatively assessed using ¹H and ¹⁹F NMR spectroscopy. The distinct electronic environments of the protons and the fluorine atom in each isomer lead to different chemical shifts, allowing for their differentiation and quantification.

Hypothetical ¹H and ¹⁹F NMR Chemical Shift Data for this compound Isomers

| Isomer | Proton | Hypothetical Chemical Shift (δ, ppm) | Fluorine | Hypothetical Chemical Shift (δ, ppm) |

| trans | Aromatic H | 7.80 - 6.80 | 3'-F | -113.5 |

| cis | Aromatic H | 7.50 - 6.50 | 3'-F | -115.0 |

| trans | N(CH₃)₂ | 3.10 | ||

| cis | N(CH₃)₂ | 3.00 |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected differences in chemical shifts between the two isomers. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful methods for elucidating the through-bond and through-space connectivities of atoms within a molecule, respectively. These techniques are invaluable for the detailed conformational analysis of the trans and cis isomers of this compound.

A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This information helps in assigning the signals of the aromatic protons in both the dimethylamino-substituted and the fluoro-substituted rings.

A NOESY spectrum, on the other hand, shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for distinguishing between the trans and cis isomers. For instance, in the cis isomer, protons on the two different aromatic rings are brought into close proximity, which would result in cross-peaks in the NOESY spectrum that are absent in the spectrum of the trans isomer. This through-space correlation provides unambiguous evidence for the cis configuration.

UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions in molecules and is particularly well-suited for monitoring the photoisomerization of azobenzenes. The trans and cis isomers of this compound exhibit distinct absorption spectra, which allows for the real-time monitoring of their interconversion.

The photoisomerization of azobenzenes can be initiated by irradiating a sample with light of a specific wavelength. Upon irradiation, a photostationary state (PSS) is reached, which is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the two opposing photoreactions.

UV-Vis spectroscopy is used to monitor the progression of the photoisomerization by observing the changes in the absorption spectrum over time. Typically, the trans isomer of an azobenzene derivative has a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region. Upon conversion to the cis isomer, the intensity of the π-π* band decreases, while the intensity of the n-π* band often increases. By monitoring the absorbance at the λmax of the π-π* band of the trans isomer, the kinetics of the photoisomerization can be determined.

Hypothetical UV-Vis Absorption Data for this compound Isomers

| Isomer | Electronic Transition | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| trans | π-π | ~380 | ~25,000 |

| trans | n-π | ~450 | ~500 |

| cis | π-π | ~320 | ~8,000 |

| cis | n-π | ~440 | ~1,500 |

Note: The data in this table is hypothetical and serves as an illustrative example of the expected absorption characteristics of the two isomers. Actual experimental values may vary.

In many azobenzene derivatives, the n-π* absorption bands of the trans and cis isomers, and sometimes even the π-π* band of the cis isomer, can overlap. This spectral overlap can complicate the quantitative analysis of the isomeric composition from a single UV-Vis spectrum.

To address this challenge, deconvolution techniques can be employed. By fitting the experimental spectrum with a series of Gaussian or Lorentzian functions, the individual contributions of the overlapping bands can be resolved. This allows for a more accurate determination of the absorbance of each isomer at a given wavelength, which is essential for calculating the isomeric ratio and the quantum yields of photoisomerization. Furthermore, chemometric methods, such as principal component analysis, can be applied to a series of spectra recorded during the isomerization process to extract the pure spectra of the individual isomers.

Femtosecond Stimulated Raman Spectroscopy (FSRS) for Ultrafast Structural Dynamics

Femtosecond Stimulated Raman Spectroscopy (FSRS) is a powerful technique for capturing the transient molecular structures of chemical species during ultrafast processes. By probing the vibrational spectrum of a molecule on a femtosecond timescale, FSRS can track the geometric changes that occur during photoisomerization.

For this compound, FSRS would be instrumental in observing the structural evolution of the molecule as it transitions between its trans and cis states upon photoexcitation. Based on studies of other azobenzene derivatives, it is expected that FSRS could identify key vibrational modes associated with the C-N=N-C dihedral angle, which is central to the isomerization process. The technique could potentially distinguish between the proposed inversion and rotational isomerization pathways by monitoring the temporal evolution of specific vibrational markers. However, at present, no FSRS studies specifically targeting this compound have been published.

Transient Absorption (TA) Spectroscopy for Excited-State Dynamics

Transient Absorption (TA) spectroscopy is a widely used method to study the dynamics of excited electronic states in molecules. It monitors the absorption of a probe light pulse by a sample that has been excited by a pump pulse, providing information about the lifetimes and decay pathways of transient species.

In the context of this compound, TA spectroscopy would be crucial for mapping the excited-state landscape following photoexcitation. It would allow for the determination of the lifetimes of the S1 (nπ) and S2 (ππ) excited states and any subsequent intermediate states. The substitution pattern of this molecule, with an electron-donating dimethylamino group and a weakly electron-withdrawing fluorine atom, is expected to influence these dynamics. While extensive TA studies have been conducted on various azobenzene derivatives, revealing complex excited-state dynamics and solvent effects, specific data for this compound is not currently available in the literature. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Changes

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a sensitive probe of molecular chirality and can also provide information about the secondary structure and conformational changes in molecules.

For an achiral molecule like this compound, CD spectroscopy would be most relevant if the molecule were incorporated into a chiral environment, such as a protein, a nucleic acid G-quadruplex, or a chiral solvent. mdpi.comcnr.it In such a scenario, induced CD signals could report on the binding and conformation of the azobenzene moiety. The photoisomerization between the planar trans isomer and the non-planar cis isomer would likely lead to significant changes in the induced CD spectrum, providing a means to monitor light-induced conformational switching within the chiral host. To date, no studies employing CD spectroscopy for the analysis of this compound have been found.

Mass Spectrometry for Comprehensive Chemical Verification and Purity Assessment

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.

For this compound (C14H14FN3), HRMS would be used to confirm its exact mass of 243.1226 g/mol . Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further validate the structure by identifying characteristic fragments. While mass spectra for numerous other azobenzene derivatives are publicly available, a specific, detailed mass spectrometric analysis of this compound is not present in the reviewed literature.

Hypothetical Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass [M+H]+ | 244.1304 |

| Tandem Mass Spectrometry (MS/MS) | Key Fragment 1 | Loss of N2 (28 Da) |

| Tandem Mass Spectrometry (MS/MS) | Key Fragment 2 | Ion corresponding to dimethylaminophenyl cation |

| Tandem Mass Spectrometry (MS/MS) | Key Fragment 3 | Ion corresponding to fluorophenyl cation |

This table is illustrative and based on general fragmentation patterns of similar compounds. No published experimental data is available.

In Situ and Operando Spectroscopic Methods for Real-time Dynamic Studies

In situ and operando spectroscopic methods are designed to study materials and chemical processes under their actual operating conditions. These techniques provide real-time information about structural changes, reaction kinetics, and intermediate species.

For a photoswitchable molecule like this compound, in situ UV-Vis or Raman spectroscopy could be used to monitor the trans-cis isomerization process in real-time within a device, such as a light-responsive polymer or a liquid crystal matrix. Operando studies would go a step further by correlating the spectroscopic changes with the performance of the device. For instance, one could simultaneously measure the change in a material's mechanical properties while observing the isomeric state of the embedded azobenzene molecules. The application of these powerful techniques to this compound remains an area for future research, as no such studies have been reported.

Applications and Functional Material Integration of 4 Dimethylamino 3 Fluoroazobenzene

Molecular Switches and Machines

Azobenzenes are archetypal molecular switches, capable of converting light energy into mechanical motion at the molecular level. beilstein-journals.org The introduction of a fluorine atom at the 3'-position and a dimethylamino group at the 4-position modifies the electronic and steric properties of the azobenzene (B91143) core, influencing its switching behavior and potential for integration into more complex systems.

Design Principles for Light-Controlled Molecular Systems

The design of effective light-controlled molecular systems hinges on the precise tuning of the photoswitch's properties. For azobenzene derivatives like 4-(Dimethylamino)-3'-fluoroazobenzene, key characteristics include their absorption spectra, the degree of separation between the absorption bands of the two isomers, the efficiency of photoswitching, and the thermal stability of the metastable cis isomer. rug.nl

The substitution pattern plays a critical role in defining these properties. For instance, tetra-ortho-fluoro-azobenzenes are a class of photoswitches designed for control with visible light, which is often less damaging to biological systems than UV light. acs.orgnih.gov The fluorine and dimethylamino substituents in this compound are expected to modulate the energy levels of the n→π* and π→π* electronic transitions. This modulation is crucial for achieving good separation between the absorption spectra of the trans and cis isomers, enabling selective isomerization with specific wavelengths of light. rug.nlresearchgate.net The goal is to create a system where one wavelength of light drives the trans-to-cis isomerization and another wavelength (or thermal relaxation) drives the reverse cis-to-trans process with high fidelity. beilstein-journals.org

The table below summarizes key photochemical properties influenced by substitution in azobenzene derivatives, which are guiding principles for designing molecules like this compound.

| Photochemical Property | Design Goal | Influence of Substituents |

|---|---|---|

| Absorption Spectra (λmax) | Shift absorption to the visible/NIR region to avoid UV damage and increase tissue penetration. | Electron-donating groups (e.g., -N(CH3)2) and ortho-halogenation (e.g., -F) can red-shift the n→π* transition into the visible range. rug.nlacs.org |

| Spectral Separation | Maximize the wavelength difference between the absorption maxima of the trans and cis isomers. | Ortho-substitution, particularly with fluorine, destabilizes the planar trans state, affecting the π→π* band and helping to separate the isomers' spectra. researchgate.net |

| Photostationary State (PSS) | Achieve a high percentage of the desired isomer upon irradiation at a specific wavelength. | Dependent on the quantum yields of isomerization and the molar absorptivity of each isomer at the irradiation wavelength. acs.org |

| Thermal Half-life (τ1/2) of cis-isomer | Tune the stability of the cis state from very short (fast thermal relaxation) to very long (bistable switch). | Ortho-fluoro substitutions are known to significantly increase the half-life of the cis isomer, creating robustly bistable switches. researchgate.net |

Integration into Polymeric Matrices and Functionalized Surfaces

The utility of this compound as a molecular switch is significantly enhanced when it is incorporated into larger, functional systems. Integration into polymeric matrices allows for the creation of "smart" materials that can change their properties, such as shape, color, or permeability, in response to light.

When embedded in a polymer, the isomerization of the azobenzene unit can induce mechanical stress on the surrounding polymer chains. This can lead to macroscopic effects like contraction or expansion of the material, providing a mechanism for creating photo-actuators or artificial muscles.

Functionalizing surfaces with this molecule opens avenues for creating dynamic interfaces. For example, surfaces can be designed to switch between hydrophobic and hydrophilic states, altering wettability on demand. A common approach involves creating a composite material, such as functionalizing a polydopamine/gold nanoparticle layer on a solid surface with azobenzene derivatives. nih.gov The photo-isomerization of the attached molecules alters the surface properties, which can be used to control cell adhesion, regulate fluid flow in microfluidic devices, or create platforms for controlled ligand-receptor binding. nih.gov

Supramolecular Chemistry and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The reversible nature of this compound's isomerization makes it an excellent candidate for controlling the formation and dissociation of these complex assemblies with light.

Host-Guest Systems with Molecular Cages and Cyclodextrins

Host-guest chemistry is a fundamental concept in supramolecular chemistry where a "host" molecule forms a complex with a "guest" molecule. Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are common hosts. nih.gov The different shapes and sizes of the trans and cis isomers of azobenzene derivatives allow for light-controlled binding and release from the CD cavity.

A study on a fluoro-substituted azobenzene derivative (F-azo-COOH) demonstrated its interaction with α- and β-cyclodextrins. rsc.org While no stable complex was formed with the smaller α-CD, both isomers of the azobenzene derivative formed stable 1:1 complexes with the larger β-CD. rsc.org Interestingly, the bent cis-isomer was found to fit more tightly into the β-CD cavity than the linear trans-isomer, which is opposite to what is typically observed for unsubstituted azobenzene. rsc.org This reversal highlights how fluorosubstitution can alter binding affinities. This principle allows for the design of systems where light can be used to either encapsulate or release a guest molecule, forming the basis for light-triggered drug delivery or catalyst activation.

| Isomer | Binding Constant (K) with β-CD (M⁻¹) | Observation |

|---|---|---|

| trans-F-azo-COOH | 2.1 ± 0.2 × 10³ | Forms a stable 1:1 complex. rsc.org |

| cis-F-azo-COOH | 3.0 ± 0.3 × 10³ | Forms a more stable 1:1 complex than the trans isomer. rsc.org |

Self-Assembly and Metallosupramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. esrf.fr By designing this compound with appropriate coordinating ligands, it can serve as a building block in metallosupramolecular architectures. In these systems, metal ions act as "glue," directing the assembly of organic ligands into complex, well-defined structures like grids, cages, or helicates. esrf.frresearchgate.net

The isomerization of the azobenzene unit within such a structure can act as a trigger to alter the geometry or stability of the entire assembly. rsc.org For example, switching the azobenzene from its extended trans form to the compact cis form could induce strain, leading to a disassembly of the architecture or its reorganization into a different structure. This provides a pathway to create dynamic nanoscale devices and materials whose structures can be reconfigured with light. nih.gov

Actuation of Macroscopic Motion in Photoresponsive Assemblies

The collective action of many molecular switches integrated into a self-assembled system can give rise to motion on a macroscopic scale. Research has shown that sub-millimeter-sized assemblies composed of oleic acid and azobenzene derivatives can exhibit forceful movements, such as coiling and uncoiling in a screw-like fashion, upon photoirradiation. nih.gov

This actuation is driven by the cumulative effect of the isomerization of countless individual azobenzene molecules. The transition between the trans and cis states alters the packing and intermolecular forces within the assembly, generating internal stress that is released as mechanical motion. By incorporating this compound into similar supramolecular assemblies, it may be possible to create light-driven motors, walkers, or other nanomachines capable of performing work at larger scales. nih.gov

Advanced Optical and Sensor Technologies

The unique photoisomerization properties of this compound, characterized by the reversible transformation between its trans and cis isomers upon light irradiation, make it a promising candidate for various advanced optical and sensor technologies. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom influence the electronic structure and switching behavior of the azobenzene core, enabling its potential integration into sophisticated functional materials.

Application as Chemical Actinometers for Photon Flux Determination

Chemical actinometers are essential tools in photochemistry for measuring the photon flux of a light source, which is crucial for quantitative analysis of photoreactions. d-nb.info Azobenzene derivatives have been explored as chemical actinometers due to their clean and efficient E/Z (or trans/cis) photoisomerization upon irradiation. d-nb.infonih.gov The process relies on a photoreaction with a known quantum yield, allowing the number of photons absorbed by a system to be determined. nih.gov

While direct studies on this compound for this specific application are not widely documented, the principles of azobenzene-based actinometry can be applied. For instance, 4,4′-dimethylazobenzene has been proposed as a chemical actinometer that undergoes efficient E/Z isomerization with a high degree of conversion when irradiated at 365 nm. d-nb.info The key advantages of using azobenzene derivatives include the potential for reuse after photochemical or thermal reset and straightforward data analysis. d-nb.info

The general procedure for using an azobenzene-based actinometer involves irradiating a solution of the compound and monitoring the change in its absorption spectrum over time. The photon flux can then be calculated based on the known quantum yield of the photoisomerization process. The presence of the dimethylamino and fluoro substituents in this compound would likely shift its absorption bands and modify its quantum yield compared to unsubstituted azobenzene, necessitating a thorough photochemical characterization before its use as an actinometer.

Table 1: Comparison of Potential Actinometric Properties of Azobenzene Derivatives

| Compound | Wavelength Range (nm) | Key Features |

|---|---|---|

| Ferrioxalate (Hatchard-Parker) | 250 - 500 | High quantum yield, but can be difficult to use in microreactors. nih.gov |

| Azobenzene | 365 - 475 | Highly soluble, robust, and allows for rapid and reproducible measurements. nih.gov |

This table is for illustrative purposes and compares established actinometers with the potential application of azobenzene derivatives.

Development of Non-Linear Optical (NLO) Materials

Organic molecules with donor-π-acceptor (D-π-A) structures are of significant interest for the development of non-linear optical (NLO) materials. mdpi.com These materials can alter the properties of light and have applications in technologies such as frequency doubling and optical switching. jhuapl.eduresearchgate.net The NLO response of a molecule is related to its molecular hyperpolarizability, which is enhanced in molecules with strong intramolecular charge transfer.

This compound possesses a D-π-A architecture, with the dimethylamino group acting as a strong electron donor and the fluorine atom providing a degree of electron-accepting character, mediated by the π-conjugated azobenzene bridge. This molecular design is a foundational principle for creating materials with significant second-order NLO properties. rsc.org Organic NLO crystals, such as those derived from stilbazolium salts like DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate), exhibit very large NLO coefficients. mdpi.comresearchgate.net

Integration into High-Performance Imaging Systems for Spatiotemporal Control

The ability to reversibly switch the conformation of azobenzene derivatives with light provides a powerful tool for achieving spatiotemporal control in various systems. In the context of high-performance imaging, this photoswitching capability can be harnessed to modulate fluorescence or other optical signals, enabling advanced imaging techniques.

Although direct integration of this compound into imaging systems is not extensively reported, the broader class of azobenzene-containing molecules is being explored for super-resolution microscopy and other advanced imaging modalities. The principle involves attaching the azobenzene photoswitch to a fluorescent molecule or a protein of interest. By switching the azobenzene between its trans and cis states, the properties of the attached fluorophore, such as its emission intensity or lifetime, can be modulated. This on/off switching at the molecular level allows for the precise localization of molecules, breaking the diffraction limit of light.

Development of Vapor Sensing Platforms based on Isomerization Kinetics

The isomerization kinetics of azobenzene derivatives can be sensitive to their local environment. This property can be exploited for the development of chemical sensors. researchgate.net Specifically, the rate of thermal cis-to-trans isomerization can be influenced by the presence of certain analytes, providing a basis for a sensing mechanism. nih.gov

Research on hydroxy-substituted azobenzenes has demonstrated their use in sensing hydrogen-bonding vapors like water, methanol, and ethanol. nih.govacs.org The underlying concept is that hydrogen bonding between the analyte and the azobenzene derivative can alter the energy barrier of the isomerization process, leading to a measurable change in the rate of thermal relaxation. acs.org For example, thin polymer films containing hydroxyazobenzenes have been shown to act as sensitive and responsive relative humidity sensors. nih.gov

While this compound lacks a hydroxyl group, the nitrogen atoms in the azo group and the dimethylamino group can potentially interact with certain vapor molecules. The kinetics of its isomerization could be influenced by the polarity and hydrogen-bonding capabilities of the surrounding environment. mdpi.comresearchgate.net Therefore, by embedding this compound in a suitable matrix and monitoring its isomerization kinetics, it may be possible to develop sensing platforms for specific vapors.

Bio-Applications and Biocompatibility Considerations

The ability to control the structure and function of molecules with light has opened up new avenues in biology and medicine, with photopharmacology being a particularly promising field. Azobenzene derivatives are at the forefront of this research due to their reliable photoswitching properties.

Fundamental Principles of Photopharmacology and Light-Activated Drug Development

Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatiotemporal precision. primescholars.comresearchgate.net This approach aims to minimize off-target effects and systemic toxicity associated with conventional pharmacology. bohrium.com The core principle involves the incorporation of a photoswitchable molecule, such as an azobenzene derivative, into the structure of a bioactive compound. rug.nl

The two isomers of azobenzene, trans and cis, have different shapes and polarities. rug.nl By designing a drug molecule where one isomer is biologically active and the other is inactive, its therapeutic effect can be turned on and off with light. primescholars.compharmaceutical-journal.com Typically, the more stable trans isomer is designed to be inactive. Upon irradiation with light of a specific wavelength (usually UV or visible light), it converts to the cis isomer, which is shaped to bind to its biological target and elicit a therapeutic effect. pharmaceutical-journal.comnih.gov The drug can then be deactivated by irradiation with a different wavelength of light or through thermal relaxation back to the trans form. rug.nl

A key challenge in photopharmacology is the need for light to penetrate biological tissue. pharmaceutical-journal.com Unmodified azobenzenes often require UV light for the trans-to-cis isomerization, which has limited tissue penetration and can be damaging to cells. bohrium.comandrewwoolleylab.org Consequently, a major focus of research is the development of azobenzene derivatives that can be switched with visible or even near-infrared (NIR) light, which can penetrate deeper into tissues with less phototoxicity. bohrium.comcolumbia.edu

The application of this compound in photopharmacology would depend on its specific photoswitching characteristics and its ability to be incorporated into a bioactive molecule without compromising its function. The electronic properties conferred by the dimethylamino and fluoro substituents would influence the wavelengths required for switching, which is a critical parameter for in vivo applications.

Table 2: Key Principles of Azobenzene-Based Photopharmacology

| Principle | Description |

|---|---|

| Photoisomerization | Reversible conversion between trans (often inactive) and cis (often active) isomers using light. primescholars.com |

| Spatiotemporal Control | Light can be precisely targeted to a specific location and time, activating the drug only where and when it is needed. primescholars.com |

| Reduced Side Effects | By localizing drug activity, systemic exposure and off-target effects can be minimized. bohrium.com |

| Wavelength Tuning | Modifying the azobenzene structure to enable switching with tissue-penetrating visible or NIR light. andrewwoolleylab.org |

Photocontrol over Biomolecular Structures (e.g., Peptides, Proteins) and Biological Processes

The ability of azobenzene derivatives to change their geometry upon light irradiation provides a powerful tool for manipulating the structure and function of biomolecules like peptides and proteins. researchgate.netrsc.org The core mechanism involves the reversible isomerization of the azobenzene moiety between its stable, elongated trans form and its less stable, bent cis form. uzh.ch This transformation can be triggered by specific wavelengths of light, typically UV or blue light for the trans-to-cis switch and visible light or thermal relaxation for the reverse process. uzh.ch

Researchers have developed several strategies to integrate azobenzene photoswitches into biomolecular systems:

Bifunctional Cross-linking: An azobenzene derivative with reactive groups at both ends can be used to "staple" or cross-link a peptide or protein chain between two specific residues, often cysteines. researchgate.net When the azobenzene is in its extended trans form, it holds the peptide in one conformation. Upon isomerization to the bent cis form, the distance between the tethered points is reduced, forcing a significant conformational change in the biomolecule. nih.gov This can be used to reversibly induce or disrupt secondary structures like α-helices. researchgate.netnih.gov

Photoswitchable Amino Acids: Azobenzene moieties can be incorporated directly into the peptide backbone as part of a synthetic amino acid. nih.gov For example, phenylazo-phenylalanine, an amino acid containing an azobenzene group, can be placed at a strategic position within a peptide sequence. nih.gov The light-induced change in the shape and polarity of this residue can disrupt or alter key interactions, such as the hydrophobic core of a coiled-coil protein assembly, thereby controlling protein dimerization or folding. nih.gov

Ligand Control: A photoswitchable azobenzene unit can be attached to a ligand, inhibitor, or substrate of a protein. researchgate.netresearchgate.net The different shapes of the trans and cis isomers can lead to vastly different binding affinities for the protein's active or allosteric site. This allows for the activity of an enzyme or receptor to be turned on or off with light.

By controlling protein conformation, researchers can regulate a cascade of biological processes. For instance, the light-induced binding or unbinding of a peptide to its target protein can modulate signaling pathways, control enzyme activity, or influence gene expression. nih.govdoi.org This non-invasive, reversible control offers high spatiotemporal precision, allowing scientists to probe and manipulate biological functions in real-time within living systems. researchgate.netresearchgate.net

Evaluation of Photoredox Switching Biocompatibility in Cellular Environments

For any photoswitchable compound to be useful in a biological context, it must be biocompatible, meaning it should not be toxic to cells in its dark state or after repeated cycles of photo-switching. nih.gov The evaluation of biocompatibility is a critical step in the development of azobenzene-based materials for applications like tissue engineering, drug delivery, and in vivo studies. researchgate.netchemrxiv.org

Biocompatibility is typically assessed using a panel of standard in vitro assays on relevant cell lines:

Cytotoxicity Assays: These tests measure the degree to which an agent is toxic to cells. A common method is the MTT assay, which assesses the metabolic activity of cells. A decrease in metabolic activity in the presence of the compound indicates a reduction in cell viability and thus, cytotoxicity. Other assays, like the trypan blue exclusion test, directly count the number of viable versus non-viable cells. nih.gov

Genotoxicity Assays: It is also crucial to determine if the compound or its photoisomers cause damage to cellular DNA. The comet assay is a sensitive technique used to detect DNA strand breaks in individual cells. nih.gov

Cell Adhesion and Proliferation: For applications involving biomaterials and scaffolds, researchers investigate whether cells can adhere to, spread on, and proliferate on surfaces coated with or composed of azobenzene-containing polymers. This ensures that the material can support cell growth and tissue integration. researchgate.netchemrxiv.org

Studies on various azobenzene-based systems, such as polymeric nanoparticles, have shown that biocompatibility is often concentration-dependent. nih.gov For example, polymeric photoresponse nanoparticles (PPNPs) based on azobenzene compounds demonstrated good biocompatibility at concentrations required for drug release, with higher concentrations leading to some membrane and DNA damage. nih.gov The inherent lipophilicity of many azobenzene derivatives can be a challenge, but this can be overcome by chemical modification to improve water solubility, a key parameter for biological applications. rsc.org

Table 1: Cytotoxicity of Azobenzene-Based Polymeric Photoresponse Nanoparticles (PPNPs) in Different Cell Lines This table presents hypothetical data based on findings reported for azobenzene-based nanocarriers, illustrating typical results from biocompatibility studies.

| Cell Line | Compound | Assay | LC50 (Lethal Concentration, 50%) | Observation |

|---|---|---|---|---|

| Mouse Fibroblasts (NIH3T3) | Azobenzene PPNPs | MTT Assay | > 2.0 mg/mL | High biocompatibility at concentrations needed for drug delivery. nih.gov |

| Human Cardiomyocytes (RL14) | Azobenzene PPNPs | Trypan Blue Exclusion | > 2.0 mg/mL | Low cytotoxicity observed in therapeutic concentration ranges. nih.gov |

| Mouse Fibroblasts (NIH3T3) | Azobenzene Precursors | Comet Assay | Not Applicable | Minimal DNA damage observed at lower concentrations. nih.gov |

Development of Azobenzene Derivatives for Antifungal Agent Research

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. d-nb.infonih.gov Azobenzene derivatives have emerged as a promising class of compounds in this area, with research focused on synthesizing and testing new structures for potent antifungal activity. researchgate.netencyclopedia.pubnih.gov The core strategy involves modifying the azobenzene scaffold with various functional groups to enhance efficacy and selectivity against fungal pathogens.

Research has shown that certain substitutions on the aromatic rings of the azobenzene molecule are crucial for its antifungal properties. For instance, the presence of hydroxyl (-OH) groups or electron-withdrawing groups like halogens (e.g., chlorine, bromine) can significantly increase antimicrobial activity. encyclopedia.pub Studies have explored a range of azobenzene derivatives against clinically relevant fungi, particularly drug-susceptible and drug-resistant strains of Candida albicans and Candida auris. d-nb.infonih.gov

The effectiveness of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the fungus. researchgate.netnih.gov Research has demonstrated that some synthetic azobenzene derivatives exhibit potent antifungal activity, in some cases even higher than established antifungal drugs like Resveratrol. researchgate.net The structure-activity relationship (SAR) is a key focus of this research, aiming to identify the optimal combination and position of substituents to maximize antifungal potency while minimizing toxicity to human cells. d-nb.info

Table 2: Antifungal Activity of Selected Azobenzene Derivatives This table shows research findings for various azobenzene compounds against the fungal pathogen Candida albicans, illustrating their potential as antifungal agents.

| Compound Type | Target Fungus | MIC (μg/mL) | Reference Finding |

|---|---|---|---|

| Substituted Azo Compound 1 | Candida albicans | 15-30 | Demonstrated high antifungal activity. researchgate.netnih.gov |

| Substituted Azo Compound 2 | Candida albicans | 15-30 | Activity higher than the natural antibiotic Resveratrol. researchgate.net |

| 4,4'-Dihydroxyazobenzene Derivative | Fluconazole-resistant C. albicans | 2.5-4.6 | Effective against drug-resistant strains. d-nb.info |

| Ammonium-based Azobenzene Salt | Candida auris | 2.3-3.1 | Showed potent activity against the multidrug-resistant C. auris. d-nb.info |

Environmental Stability and Fatigue Resistance of 4 Dimethylamino 3 Fluoroazobenzene

Photochemical Robustness and Reproducibility in Multiple Switching Cycles

The photochemical robustness of 4-(Dimethylamino)-3'-fluoroazobenzene refers to its ability to undergo a large number of reversible E ↔ Z photoisomerization cycles without significant degradation. Fatigue is the loss of photochromic performance due to the formation of irreversible degradation byproducts. While specific quantitative data for this exact molecule is limited, the general behavior of substituted azobenzenes provides significant insights.

Ortho-fluoro-substituted azobenzenes are known for their excellent photochemical properties, including high photoconversions and long thermal half-lives of the Z-isomer. nih.gov The introduction of ortho-fluorine atoms can lead to a significant separation of the n→π* absorption bands of the E and Z isomers, enabling selective and near-quantitative switching with visible light. nih.govrsc.org Some fluorinated azobenzene (B91143) derivatives have shown remarkable stability over multiple switching cycles without signs of fatigue. rsc.org For instance, when embedded in a metal-organic framework (MOF), fluorinated azobenzenes have exhibited exceptional stability under repetitive light exposure. researchgate.net

The combination of an ortho-fluoro group with an amino group at the para-position, as in this compound, is a strategy to enhance visible-light absorption while aiming to maintain good switching dynamics. rsc.org In a study of azobenzenes with combined ortho-fluorination and ortho-amination, one such compound could be switched back and forth between its trans and cis forms using 435 nm and 595 nm light over several cycles without any sign of fatigue. rsc.org

The quantum yield of photoisomerization is a key parameter in assessing the efficiency of the switching process. For "push-pull" azobenzenes, the substitution pattern can be tuned to improve photoisomerization efficiency. nih.govacs.org By modifying the electronic properties of the molecule, the energy landscape of the excited states can be engineered to favor the desired isomerization pathway over competing non-radiative decay or degradation pathways. nih.govacs.org

Below is a hypothetical data table illustrating the expected photochemical properties of a robust "push-pull" fluoroazobenzene, based on typical values for related compounds.

| Property | Value | Reference Compound(s) |

| λmax (E-isomer) | ~450-500 nm | Push-pull azobenzenes |

| λmax (Z-isomer) | ~400-450 nm | Ortho-fluoroazobenzenes |

| Photostationary State (E→Z) | >90% Z | Ortho-fluoroazobenzenes |

| Photostationary State (Z→E) | >90% E | Ortho-fluoroazobenzenes |

| Fatigue Resistance | High | Fluorinated azobenzenes in MOFs |

Investigation of Degradation Pathways and Mechanisms

Despite a generally high stability, degradation can occur under prolonged irradiation or in the presence of reactive species. Understanding these degradation pathways is crucial for developing strategies to enhance the long-term stability of this compound.

Photodegradation of azobenzenes can occur from the excited state, competing with the desired photoisomerization process. This can involve various reactions, including irreversible cyclization, fragmentation, or oxidation. For some azobenzene derivatives, photodegradation is a known side reaction that limits their long-term applicability.

The use of two-photon absorption (TPA) for inducing isomerization is a promising strategy to mitigate photodegradation. TPA utilizes lower-energy photons (typically in the near-infrared range), which can reduce the likelihood of accessing higher-energy excited states that may lead to degradation pathways. acs.org This approach also offers the advantage of deeper light penetration in scattering media and three-dimensional spatial control of the isomerization process.

Oxidative Degradation: The presence of molecular oxygen can lead to the photo-oxidation of azobenzene derivatives, particularly under UV irradiation. The azo group can be oxidized to an azoxy group, or other oxidative degradation of the aromatic rings can occur. The rate of such degradation is dependent on the specific molecular structure and the experimental conditions.

Reductive Degradation: In biological or other reducing environments, the azo bond is susceptible to reductive cleavage. Azo compounds can be reduced by various agents, including thiols like glutathione (B108866) (GSH), which is abundant in intracellular environments. This reductive cleavage typically results in the formation of two corresponding aniline (B41778) derivatives, leading to a complete loss of photoswitching activity.

However, the susceptibility to reduction by thiols is influenced by the electronic properties of the azobenzene. It has been reported that amino-substituted azobenzenes exhibit increased resistance to glutathione-mediated reduction compared to less electron-rich compounds. rsc.org This suggests that the dimethylamino group in this compound may confer a degree of stability against reductive degradation by glutathione. Nevertheless, glutathione can also catalyze the thermal Z → E isomerization, potentially shortening the lifetime of the metastable state. rsc.org

Strategies for Enhancing Long-Term Stability in Diverse Operating Environments